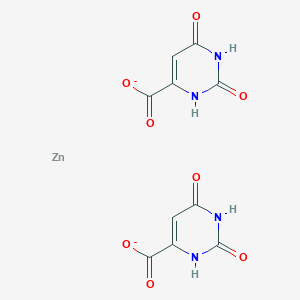

2,4-dioxo-1H-pyrimidine-6-carboxylic acid;zinc

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

68399-76-8 |

|---|---|

Fórmula molecular |

C10H8N4O8Zn |

Peso molecular |

377.6 g/mol |

Nombre IUPAC |

bis(2,4-dioxo-1H-pyrimidine-6-carboxylic acid);zinc |

InChI |

InChI=1S/2C5H4N2O4.Zn/c2*8-3-1-2(4(9)10)6-5(11)7-3;/h2*1H,(H,9,10)(H2,6,7,8,11); |

Clave InChI |

LUALAXHLCYKCNS-UHFFFAOYSA-N |

SMILES canónico |

C1=C(NC(=O)NC1=O)C(=O)O.C1=C(NC(=O)NC1=O)C(=O)O.[Zn] |

Otros números CAS |

68399-76-8 |

Origen del producto |

United States |

Synthetic Methodologies and Structural Characterization of Zinc Orotate

Synthetic Pathways and Reaction Conditions

The synthesis of zinc orotate (B1227488) can be achieved through various methods, each with specific reaction conditions that influence the final product's characteristics.

Precipitation Methods

A prevalent and straightforward method for synthesizing zinc orotate is through precipitation. mdpi.comnih.gov This technique generally involves reacting a soluble zinc salt with orotic acid or a salt thereof in an aqueous solution. For instance, zinc orotate can be prepared by reacting zinc nitrate (B79036) with potassium orotate at room temperature. researchgate.netresearchgate.net Another approach involves using zinc acetate (B1210297) dihydrate as the zinc source. mdpi.com

The reaction typically results in the formation of a white solid, which is then isolated, washed, and dried. researchgate.net The yield of this method can be significant, with one study reporting a yield of 78.6% when the product was dried at 180 °C. researchgate.net The simplicity and effectiveness of precipitation make it a common choice for producing zinc orotate. rsc.orgorientjchem.org

Chelation and Coordination Polymer Formation

Zinc orotate can also exist as a coordination polymer, where the orotate ligand coordinates with zinc ions to form extended networks. researchgate.netacs.org The formation of these polymers often involves the principles of chelation, where the orotate dianion acts as a bidentate ligand, binding to the zinc ion through both a nitrogen atom and a carboxylate oxygen atom. academie-sciences.frnih.gov This creates a stable five-membered chelate ring. nih.govacs.org

The synthesis of these coordination polymers can be influenced by various factors, including the presence of other ligands and the reaction conditions. For example, a mixed-ligand coordination polymer has been synthesized hydrothermally using zinc(II) ions, potassium orotate, and a flexible N-donor ligand. nih.govacs.org The resulting structure can be a one-dimensional chain that further assembles into higher-dimensional networks through hydrogen bonding. researchgate.netresearchgate.netresearchgate.net The study of these coordination polymers is an active area of research due to their diverse structural possibilities and potential applications. acs.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

A comprehensive understanding of zinc orotate's structure and properties relies on the application of various advanced analytical techniques.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the chemical composition of the synthesized zinc orotate. This method determines the percentage of key elements such as carbon, hydrogen, nitrogen, and zinc. The experimental results are then compared with the theoretical values calculated for the expected molecular formula.

For instance, in one study, the elemental analysis of the synthesized zinc orotate revealed an atomic concentration ratio of zinc to nitrogen of approximately 1:4. mdpi.com The experimentally determined zinc content was 15.68%, which closely matched the theoretical value of 15.82% for the molecular formula Zn(C₅H₃N₂O₄)₂·2H₂O. mdpi.comresearchgate.netnih.gov This agreement provides strong evidence for the proposed composition of the compound. Inductively coupled plasma mass spectrometry (ICP-MS) is another advanced technique that has been developed and validated for determining elemental impurities in zinc orotate dihydrate. researchgate.netresearchgate.netijpsdronline.com

Table 1: Elemental Composition of Zinc Orotate Dihydrate

| Element | Theoretical Value (%) | Experimental Value (%) |

|---|---|---|

| Zinc | 15.82 | 15.68 |

This table presents a comparison of theoretical and experimental elemental analysis data for zinc orotate dihydrate, as reported in a scientific study. mdpi.com

Thermal Analysis for Compound Stability Assessment

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of zinc orotate and to understand its decomposition behavior. This technique measures the change in mass of a sample as a function of temperature.

TGA curves of zinc orotate dihydrate typically show an initial weight loss corresponding to the removal of water molecules. mdpi.comresearchgate.netnih.gov For example, a mass loss of approximately 8.9% observed between 25 °C and 300 °C is attributed to the loss of two water molecules. mdpi.comresearchgate.netnih.gov Further heating leads to the decomposition of the organic orotate ligand. mdpi.comresearchgate.netnih.gov The decomposition of the anhydrous complex can occur in multiple stages at higher temperatures. nih.govacs.orgnih.gov For instance, one study reported that the anhydrous complex is stable up to 370 °C, after which it undergoes complete disintegration. researchgate.net

Table 2: Thermal Decomposition Stages of Zinc Orotate

| Temperature Range (°C) | Mass Loss (%) | Attributed Decomposition |

|---|---|---|

| 25 - 300 | ~8.9 | Loss of two water molecules |

| 300 - 420 | ~64.9 | Release of carbon monoxide molecules |

This table summarizes the key stages of thermal decomposition of zinc orotate as determined by thermogravimetric analysis in a specific study. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of zinc orotate by probing the vibrational modes of its chemical bonds. oatext.com These techniques are invaluable for confirming the coordination of the orotate ligand to the zinc ion.

The FTIR spectrum of zinc orotate shows characteristic bands that differ from those of free orotic acid, indicating the formation of the metal complex. mdpi.com For example, shifts in the vibrational frequencies of the carboxylate and amide groups are typically observed upon coordination. oatext.com The FTIR spectrum can also be used to study the interactions of zinc orotate with other substances. For instance, changes in the spectrum after treatment with hydrochloric acid can indicate the role of the orotate anion as an HCl absorber. mdpi.com Detailed analysis of the IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes and a deeper understanding of the molecular structure. researchgate.netoatext.com

X-ray Diffraction for Crystalline Structure Determination

Different synthetic and crystallization conditions can yield distinct zinc orotate phases with varying degrees of hydration. researchgate.net One well-characterized form is zinc bis[orotate(1-)] octahydrate, with the chemical composition Zn(OrH)₂·8H₂O. researchgate.netresearchgate.net Structural analysis of this compound revealed that it is not a direct complex but is better described as [Zn(H₂O)₆]²⁺ (OrH·H₂O)⁻₂. researchgate.net In this structure, the zinc cation is octahedrally coordinated to six water molecules, forming a hexaquozinc(II) dication. researchgate.net This cationic complex is then associated with two monohydrated orotate anions (OrH⁻·H₂O) through an extensive network of hydrogen bonds, rather than direct coordination between the zinc and orotate ions. researchgate.netresearchgate.net The crystal lattice of this octahydrate form is isomorphous with its magnesium analogue, Mg(OrH)₂·8H₂O. researchgate.net

Another phase, obtained by layering an aqueous solution with acetone, has the composition Zn(Or)·5.5H₂O. researchgate.net In contrast to the octahydrate, this structure features direct coordination between the zinc ion and the orotate ligand, forming Zn(Or)(H₂O)₄ units. researchgate.net

The crystal structure of a zinc-orotate coordination polymer has also been investigated. researchgate.net In this 1D chain structure, the zinc center is in a distorted octahedral coordination sphere, completed by four water molecules. researchgate.net The cohesion of the crystal is promoted by hydrogen bonding and weak C–O···π and N–O···π intermolecular interactions. researchgate.net

The crystallographic data obtained from these X-ray diffraction studies provide fundamental parameters for understanding the solid-state structure of zinc orotate compounds.

Table 1: Crystallographic Data for Zinc Orotate Compounds

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|

Computational Chemistry Approaches to Molecular Structure and Bonding

Computational chemistry provides powerful tools for investigating the molecular structure, electronic properties, and bonding characteristics of zinc orotate at the atomic level. These theoretical methods complement experimental data from techniques like X-ray diffraction and spectroscopy, offering deeper insights into the nature of metal-ligand interactions.

Density Functional Theory (DFT) is a prominent quantum chemical method used to study zinc orotate complexes. DFT calculations, often using functionals like B3LYP, allow for the optimization of molecular geometry and the calculation of vibrational spectra, which can then be compared with experimental IR and Raman data for detailed interpretation. researchgate.netmdpi.com Such studies have been performed to analyze the vibrational spectra of metal-orotate complexes based on the calculated potential energy distribution (PED). researchgate.net DFT is also employed to calculate charge distribution, which can reveal insights into properties like membrane permeability. For instance, calculations have shown that neutral orotate complexes exhibit enhanced membrane permeability.

Molecular docking is another computational approach applied to zinc orotate, particularly to explore its potential interactions with biological macromolecules. innovareacademics.in Using tools like AutoDock, researchers can simulate the binding of zinc orotate to a target protein, such as NF-κB. innovareacademics.in These studies calculate the binding energy, with a lower binding energy suggesting a more stable interaction. innovareacademics.in Comparative docking studies have shown that zinc orotate exhibits a lower binding energy (−7.2 kcal/mol) with NF-κB compared to zinc acetate (−6.5 kcal/mol), indicating a potentially more potent interaction. innovareacademics.in The analysis of these docked poses reveals specific interactions, such as hydrogen bonding, between the ligand and amino acid residues of the target protein. innovareacademics.in

These computational approaches are valuable for predicting molecular interactions, understanding bonding characteristics, and guiding further experimental research into the properties and applications of zinc orotate. cambridge.orgnih.gov

Biochemical Pathways and Molecular Mechanisms of Zinc Orotate Action

Interplay with Pyrimidine (B1678525) Metabolism

Orotate (B1227488) as an Intermediate in De Novo Pyrimidine Biosynthesis

De novo pyrimidine synthesis is a multi-step enzymatic process that constructs the pyrimidine ring from simpler precursor molecules. smpdb.ca Orotic acid is a central molecule in this pathway. ncats.iohmdb.ca It is synthesized from dihydroorotate (B8406146) and subsequently converted into the first pyrimidine nucleotide, uridine (B1682114) monophosphate (UMP). wikipedia.orghmdb.ca The availability of orotate can thus influence the rate of pyrimidine nucleotide production. researchgate.net Historically, orotic acid was once considered a vitamin, designated as vitamin B13, before its role as an endogenous intermediate was fully understood. wikipedia.orgncats.io

The pathway begins with the formation of carbamoyl (B1232498) phosphate (B84403), which then reacts with aspartate to form carbamoyl aspartate. smpdb.ca A subsequent cyclization reaction, catalyzed by dihydroorotase, produces dihydroorotate. umich.edu The oxidation of dihydroorotate to orotate marks a critical step in the pathway. wikipedia.orgumich.edu This orotate is then attached to a ribose phosphate group to form orotidine (B106555) 5'-monophosphate (OMP), the immediate precursor to UMP. wikipedia.orgumich.edu

Enzymatic Interactions within the Pyrimidine Synthesis Pathway (e.g., Dihydroorotate Dehydrogenase, UMP Synthase)

The conversion of dihydroorotate to orotate is catalyzed by the enzyme dihydroorotate dehydrogenase (DHODH) . wikipedia.orgresearchgate.netumich.edu This is the only redox reaction in the de novo pyrimidine synthesis pathway. umich.edu In mammals, DHODH is located in the mitochondria. researchgate.net

Following its synthesis, orotic acid is converted to UMP in a two-step process catalyzed by the bifunctional enzyme UMP synthase . ncats.iohmdb.calmdb.canih.gov UMP synthase possesses two distinct enzymatic activities:

Orotate phosphoribosyltransferase (OPRT) : This activity catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, forming orotidine 5'-monophosphate (OMP). smpdb.caumich.edu

Orotidine 5'-phosphate decarboxylase (ODC) : This activity subsequently decarboxylates OMP to produce UMP. smpdb.caumich.edu

Deficiencies in UMP synthase activity can lead to a rare genetic disorder known as orotic aciduria, characterized by the accumulation and excretion of large amounts of orotic acid. ncats.iohmdb.canih.govnih.gov This highlights the critical role of UMP synthase in utilizing orotate for pyrimidine synthesis. Some studies have noted that dihydroorotase is a zinc metalloenzyme, indicating a direct role for zinc in the initial steps of the pyrimidine pathway. nih.govnih.gov

Modulation of Intracellular Nucleotide Pools

By providing a direct precursor for pyrimidine synthesis, zinc orotate can influence the intracellular pools of nucleotides. An increased supply of orotate may lead to an enhanced production of UMP and subsequently other pyrimidine nucleotides like UTP and CTP. ncats.io This, in turn, can support processes with high demands for nucleic acid synthesis, such as cell growth and tissue repair.

Conversely, an excessive intake of orotic acid has been shown in some studies to create an imbalance in nucleotide pools, potentially increasing uridine nucleotides while decreasing adenine (B156593) nucleotides. researchgate.net The balance of these nucleotide pools is crucial for normal cellular function, and significant perturbations can affect both genomic integrity and membrane organization. researchgate.net Zinc status itself can also impact nucleotide pools; for instance, studies in Aspergillus parasiticus have shown that zinc levels affect the ratios of adenosine (B11128) triphosphate (ATP), adenosine diphosphate (B83284) (ADP), and adenosine monophosphate (AMP). nih.gov

Contribution to Cellular Zinc Homeostasis

Zinc is an essential trace element involved in a vast array of cellular functions, acting as a catalytic cofactor for numerous enzymes and a structural component of many proteins. mdpi.com Cellular zinc levels are tightly regulated by a sophisticated system of transporters and binding proteins. researchgate.net

Ligand-Assisted Zinc Uptake and Intracellular Distribution

The bioavailability of zinc from supplements can be influenced by the ligand to which it is bound. It is suggested that metal-orotates can penetrate cell membranes, potentially enhancing the delivery of the mineral to the cell. researchgate.netijesi.org The unique molecular structure of zinc orotate is thought to facilitate rapid transport across membranes, allowing for high bioavailability. accessnewswire.com The orotate molecule, acting as a carrier, may assist in the transport of zinc through the cell membrane. google.com Once inside the cell, the zinc ion is released to participate in cellular metabolism. google.com This ligand-assisted uptake may contribute to the efficient restoration of intracellular zinc levels.

Interactions with Zinc Transporters (ZIP and ZnT Families)

The maintenance of intracellular zinc concentrations is primarily managed by two families of zinc transporters: the ZIP (Zrt- and Irt-like protein) family and the ZnT (Zinc Transporter) family . nih.govresearchgate.net

ZIP transporters (SLC39A family) are responsible for increasing cytosolic zinc levels by transporting zinc into the cytoplasm from the extracellular space or from intracellular organelles. nih.govresearchgate.netnih.gov There are 14 known human ZIP transporters. nih.govresearchgate.net

ZnT transporters (SLC30A family) work in the opposite direction, reducing cytosolic zinc concentrations by transporting zinc out of the cytoplasm into the extracellular space or into intracellular compartments. nih.govresearchgate.netnih.gov There are 10 known human ZnT transporters. nih.govresearchgate.net

Influence on Dynamic Intracellular Free Zinc Ion Concentrations

Modulation of Enzyme Activity and Cofactor Function

The zinc ions made available by the dissociation of zinc orotate are essential for the catalytic activity and structural integrity of a vast number of enzymes. escholarship.org It is estimated that up to 10% of all human proteins may require zinc as a cofactor. escholarship.org Research suggests that zinc orotate leads to a particularly pronounced activation of zinc-dependent enzymes, such as deaminases, dipeptidases, and hydrolases, when compared to other zinc compounds. google.com

Many enzymes are synthesized as inactive "apo-enzymes" that require the incorporation of a zinc cofactor for their function. An increase in the intracellular availability of zinc, as provided by zinc orotate, facilitates the metalation of these apo-enzymes, converting them into their active holo-enzyme form. This activation is critical for numerous metabolic pathways. For example, many enzymes involved in carbohydrate metabolism, protein synthesis, and nucleic acid synthesis are zinc-dependent. interciencia.net The activation of enzymes like superoxide (B77818) dismutase, which contains both copper and zinc, is also a key part of zinc's antioxidant function. metabolics.com

Table 2: Examples of Zinc-Dependent Enzyme Classes

| Enzyme Class | Examples | Function |

| Hydrolases | Carbonic Anhydrase, Alkaline Phosphatase, Carboxypeptidases | Catalyze the hydrolysis of various chemical bonds. interciencia.netacs.org |

| Oxidoreductases | Alcohol Dehydrogenase, Superoxide Dismutase 1 | Catalyze oxidation-reduction reactions. interciencia.net |

| Lyases | Aldolase | Catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation. |

| Ligases | RNA Polymerase, DNA Polymerase | Catalyze the joining of two molecules. interciencia.net |

| Transferases | - | Transfer functional groups from one molecule to another. |

| Isomerases | Phosphomannose Isomerase | Catalyze the structural rearrangement of isomers. |

Zinc's efficacy as a cofactor stems from its unique chemical properties. As a d¹⁰ transition metal, it is redox-inactive, meaning it does not participate in oxidation-reduction reactions, which provides stability. acs.org However, it is a potent Lewis acid.

Catalytic Sites: In the active sites of hydrolytic enzymes like carbonic anhydrase and carboxypeptidase, the Zn²⁺ ion is typically coordinated by three amino acid residues—most commonly a combination of histidine (His), glutamate (B1630785) (Glu), and aspartate (Asp)—and a water molecule. escholarship.orgacs.org The strong positive charge of the zinc ion lowers the pKa of the coordinated water molecule, facilitating its deprotonation to form a highly nucleophilic hydroxide (B78521) ion (OH⁻) at neutral pH. acs.org This enzyme-bound hydroxide then attacks the substrate (e.g., CO₂ in carbonic anhydrase), a mechanism central to the catalytic power of many zinc enzymes. acs.org

Structural Sites: Zinc also plays a crucial structural role. In this capacity, it is often coordinated by four amino acid residues, typically four cysteines (Cys) or a combination of cysteine and histidine. interciencia.net This coordination stabilizes the tertiary structure of proteins, most famously in "zinc finger" domains. mdpi.com These domains are critical for transcription factors and other DNA-binding proteins, where the zinc atom serves as a structural scaffold, allowing the protein to fold correctly and recognize specific DNA sequences. escholarship.org

Activation of Zinc-Dependent Enzymes

Regulation of Signal Transduction and Gene Expression

Beyond its role as an enzymatic cofactor, intracellular zinc signaling directly modulates key signal transduction pathways that control gene expression, inflammation, and cell survival.

The Nuclear Factor-κB (NF-κB) pathway is a central regulator of inflammatory responses, immunity, and cell survival. innovareacademics.in Aberrant NF-κB activation is linked to chronic inflammatory conditions. Zinc has a well-documented inhibitory effect on the NF-κB signaling cascade. innovareacademics.inmdpi.com In silico docking studies have shown that zinc orotate interacts effectively with the NF-κB protein, indicating its potential as a potent inhibitor of this pathway. innovareacademics.inresearchgate.netresearchgate.net

The molecular mechanisms by which zinc inhibits NF-κB signaling are multifaceted:

Induction of A20: A primary mechanism involves the zinc-dependent induction of A20 (also known as Tumor Necrosis Factor Alpha Induced Protein 3, TNFAIP3). mdpi.com A20 is a zinc-finger protein that functions as a ubiquitin-editing enzyme. mdpi.com It terminates NF-κB signaling by removing activating ubiquitin chains from key upstream signaling molecules, such as TRAFs (TNF receptor-associated factors), thereby halting the signal propagation toward the IκB kinase (IKK) complex. mdpi.com

Inhibition of IκB Kinase (IKK): Zinc may also directly or indirectly inhibit the activity of the IKK complex. The IKK complex is responsible for phosphorylating the inhibitory protein IκBα, which targets IκBα for degradation and allows NF-κB to translocate to the nucleus and activate gene transcription. By suppressing IKK activity, zinc prevents the release of NF-κB from its inhibitor.

Other Mechanisms: Zinc may also inhibit NF-κB activation by modulating the activity of cyclic nucleotide phosphodiesterase (PDE) or by increasing the expression of peroxisome proliferator-activated receptor (PPAR), which has anti-inflammatory effects. innovareacademics.in

By suppressing the NF-κB cascade, the zinc delivered by zinc orotate can down-regulate the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. google.commdpi.com

Table 3: Key Proteins in Zinc-Mediated NF-κB Inhibition

| Protein | Role in NF-κB Pathway | Effect of Zinc |

| NF-κB | Master transcription factor for inflammation. innovareacademics.in | Activity is inhibited. innovareacademics.in |

| A20 (TNFAIP3) | Negative regulator; de-ubiquitinates signaling proteins. mdpi.com | Expression is induced by zinc. mdpi.com |

| IKK Complex | Kinase complex that activates NF-κB by phosphorylating IκBα. innovareacademics.in | Activity is inhibited by zinc. |

| IκBα | Inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net | Degradation is prevented due to IKK inhibition. |

| TRAFs | Adaptor proteins that are key upstream activators of the pathway. mdpi.com | De-ubiquitinated and inactivated by A20. mdpi.com |

Role in Metal-Responsive Transcription Factor (e.g., MTF-1) Activation

The biochemical action of zinc orotate is intrinsically linked to the functions of its constituent parts: zinc and orotic acid. The zinc ion (Zn²⁺) component plays a critical role as a signaling molecule in a multitude of cellular pathways, most notably in the activation of Metal-Responsive Transcription Factor-1 (MTF-1). nih.govfrontierspartnerships.org MTF-1 is a key cellular sensor for zinc and other heavy metal ions, orchestrating a sophisticated response to maintain metal homeostasis and protect against cytotoxicity and oxidative stress. frontierspartnerships.orgbibliotekanauki.plbibliotekanauki.pl

The activation of MTF-1 by zinc is a tightly regulated, multi-step process. Under basal conditions, with low intracellular free zinc, MTF-1 is typically present in both the cytoplasm and the nucleus but remains largely inactive. ijbs.com The delivery of zinc to the cell, facilitated by compounds such as zinc orotate, leads to an increase in the intracellular concentration of labile zinc. This rise in free zinc is the primary trigger for MTF-1 activation. bibliotekanauki.plmdpi.com

The mechanism involves the direct binding of zinc ions to the zinc finger domain of the MTF-1 protein. nih.gov This domain, which is highly conserved across species, functions as the primary zinc-sensing structure. nih.gov The binding of zinc induces a conformational change in the MTF-1 protein, which unmasks its nuclear localization signal and enhances its DNA-binding affinity. nih.gov

Once activated, MTF-1 rapidly translocates into the nucleus (or accumulates there if already present) and binds to specific DNA sequences known as Metal Response Elements (MREs). ijbs.com MREs are located in the promoter regions of various target genes. ijbs.com The binding of activated MTF-1 to these MREs initiates the transcription of a suite of protective genes. frontierspartnerships.orgvumc.org

The primary targets of MTF-1 include genes encoding for:

Metallothioneins (MTs): These are small, cysteine-rich proteins that are highly efficient at binding and sequestering excess heavy metal ions, including zinc and cadmium. frontierspartnerships.orgbibliotekanauki.pl By inducing MT synthesis, MTF-1 helps to buffer intracellular zinc levels and detoxify harmful metals.

Zinc Transporters: MTF-1 upregulates the expression of genes like ZnT-1 (SLC30A1), a zinc efflux transporter that actively pumps excess zinc out of the cell, thereby restoring homeostasis. frontierspartnerships.orgbibliotekanauki.pl

This entire pathway, from zinc sensing to gene expression, represents a critical homeostatic feedback loop. By supplying bioavailable zinc, zinc orotate directly engages this system, leading to the activation of MTF-1 and the subsequent expression of genes that manage cellular zinc levels and mitigate stress. walmart.comsupersmart.com

Table 1: Key Proteins in the MTF-1 Activation Pathway

| Protein/Element | Type | Function in the Pathway |

|---|---|---|

| Zinc Ion (Zn²⁺) | Signaling Molecule / Cofactor | The primary activator of MTF-1. Binds directly to the MTF-1 zinc finger domain. |

| MTF-1 | Transcription Factor | Senses elevated intracellular zinc levels, translocates to the nucleus, and binds to MREs to initiate gene transcription. nih.gov |

| MREs | DNA Sequence | Metal Response Elements located in the promoter region of target genes; serve as the binding site for activated MTF-1. ijbs.com |

| Metallothioneins (MTs) | Metal-binding Proteins | Products of MTF-1 target genes; they sequester excess zinc and other heavy metals to prevent toxicity. frontierspartnerships.orgbibliotekanauki.pl |

| ZnT-1 | Zinc Transporter Protein | A product of an MTF-1 target gene; it is an efflux transporter that removes excess zinc from the cytoplasm. bibliotekanauki.pl |

Impact on Ribosomal Biogenesis and Protein Synthesis Machinery

Zinc orotate influences the machinery of protein synthesis through a dual mechanism, leveraging the distinct biochemical roles of both its zinc and orotic acid components. This process is fundamental to all cell growth, proliferation, and function. nih.gov

The orotic acid moiety of the compound serves as a direct precursor in the de novo synthesis of pyrimidines. nih.govresearchgate.net Specifically, orotic acid is a key intermediate in the pathway that produces uridine monophosphate (UMP), a foundational nucleotide. nih.govnih.gov UMP is subsequently converted into other pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), which are essential building blocks for ribonucleic acid (RNA).

Ribosomes, the cellular machinery responsible for translating mRNA into protein, are large ribonucleoprotein complexes composed primarily of ribosomal RNA (rRNA) and ribosomal proteins. nih.govnih.gov The synthesis of rRNA, which forms the catalytic and structural core of the ribosome, is a rate-limiting step in ribosome biogenesis and accounts for a substantial portion of total cellular transcription. nih.gov By supplying orotic acid, zinc orotate directly supports the pool of pyrimidines necessary for the high-demand process of rRNA transcription, thereby facilitating the assembly of new ribosomes. nih.govresearchgate.net

Concurrently, the zinc component is indispensable for the structural integrity and function of the protein synthesis machinery. Zinc is a critical structural cofactor for a vast number of proteins involved in this process, including:

Ribosomal Proteins: Many ribosomal proteins contain zinc finger motifs that are essential for their correct folding, stability, and interaction with rRNA, ensuring the proper assembly and function of the ribosomal subunits (40S and 60S). nih.govmdpi.com

Transcription Factors: The synthesis of ribosomal proteins and assembly factors is regulated by various transcription factors, many of which are themselves zinc-finger proteins that require zinc for DNA binding and activity.

RNA Polymerases: The enzymes that transcribe DNA into RNA (RNA Polymerase I for rRNA, and RNA Polymerase II for mRNA encoding ribosomal proteins) are zinc-dependent metalloenzymes. nih.gov

Therefore, zinc orotate provides both the raw materials (via orotic acid) for building the ribosomal framework and the essential metallic cofactor (zinc) required for the enzymatic and structural proteins that carry out and regulate the entire process of ribosome biogenesis and protein synthesis. walmart.comnih.gov

Table 2: Role of Zinc Orotate Constituents in Ribosomal Biogenesis

| Constituent | Role | Specific Contribution | Key Molecules Involved |

|---|---|---|---|

| Orotic Acid | Pyrimidine Precursor | Provides the foundational molecule for the de novo synthesis of pyrimidine nucleotides required for rRNA. nih.govresearchgate.net | Uridine Monophosphate (UMP), Ribosomal RNA (rRNA) |

| Zinc (Zn²⁺) | Essential Cofactor | Maintains the structural integrity of numerous zinc-finger ribosomal proteins and is a required component of RNA polymerases. nih.govmdpi.com | Ribosomal Proteins, RNA Polymerase I & II, Transcription Factors |

Cellular and Subcellular Investigations of Zinc Orotate

Cellular Permeation and Intracellular Trafficking

While specific research singling out zinc orotate (B1227488) is limited, the cellular entry and subsequent trafficking of zinc are understood as a highly regulated process involving specific transport proteins. The orotate component is thought to influence this process.

Mechanisms of Cellular Entry

The cellular uptake of zinc is a meticulously controlled process primarily mediated by two families of zinc transporter proteins: the ZIP (Zrt-, Irt-like protein) family, which moves zinc into the cytoplasm from outside the cell or from intracellular vesicles, and the ZnT (Zinc Transporter) family, which reduces cytoplasmic zinc levels by moving it into organelles or out of the cell. researchgate.net The prevailing theory for zinc orotate is that the orotic acid carrier molecule enhances the bioavailability of zinc. gf-biofaktoren.desupersmart.com This suggests that the zinc orotate complex, potentially being more lipid-soluble or interacting differently with membrane components, may facilitate more efficient passage into the cell.

Once inside the cell, the zinc must be trafficked to various locations to perform its functions. This process is not passive; it involves a direct exchange of zinc from donor ligands to acceptor ligands without the creation of a large pool of free zinc ions. nih.gov The cell maintains a very low concentration of free zinc, with estimates suggesting only a few free zinc atoms per cell, underscoring the precision of these trafficking systems. mdpi.com

Some studies suggest that zinc can be co-transported with amino acids, although this is not considered a major pathway for systemic zinc uptake. nih.govmdpi.com The primary mechanism involves transporters like ZIP4 on the intestinal cell membrane, which are upregulated in zinc-deficient states to increase absorption. mdpi.com Organically bound forms of zinc, such as zinc orotate, are generally considered to be well-absorbed. cambridge.org

Subcellular Compartmentalization and Sequestration

Following entry into the cytoplasm, zinc is directed to various subcellular compartments, including the nucleus, mitochondria, endoplasmic reticulum, and Golgi apparatus, where it is required for the function of numerous enzymes and transcription factors. nih.gov Many cells also possess specialized vesicles called "zincosomes" that can sequester high concentrations of zinc and release it in response to specific signals. nih.govoup.com This compartmentalization is crucial for preventing toxicity and ensuring zinc is available where needed. researchgate.net

The distribution is managed by the interplay of ZIP and ZnT transporters located on the membranes of these organelles. nih.gov For instance, certain ZnT transporters are responsible for moving zinc into the endoplasmic reticulum and Golgi apparatus. The process of delivering zinc to its target proteins, such as apo-carbonic anhydrase, is complex. It is not a simple transfer from a single chaperone protein but rather an interconnected pathway involving non-specific binding sites on the proteome, the zinc-binding protein metallothionein, and glutathione (B108866). oup.comwisconsin.edu Metallothionein plays a key role in buffering intracellular zinc, binding excess zinc and releasing it under specific conditions, such as oxidative stress. nih.govnih.gov This dynamic sequestration ensures that zinc can act as a signaling molecule without reaching toxic levels. nih.gov

Impact on Cellular Proliferation and Apoptosis Pathways

Zinc is a critical regulator of cell growth, division, and programmed cell death (apoptosis). Its availability can determine whether a cell proliferates, enters a quiescent state, or undergoes apoptosis.

Modulation of Cell Cycle Progression

Zinc is indispensable for cell proliferation, playing essential roles in DNA synthesis and cell division. nih.govnih.gov A deficiency in zinc can halt cell proliferation by causing an arrest in the cell cycle, often at the G0/G1 phase. nih.gov Studies have shown that zinc deficiency can induce a state of quiescence, and restoring zinc levels can stimulate a synchronized re-entry into the cell cycle. elifesciences.org

The influence of zinc on the cell cycle is multifactorial. It is a necessary component for enzymes like deoxythymidine kinase, which is involved in DNA synthesis. nih.govresearchgate.net Furthermore, zinc status affects the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). researchgate.net For cells that are already progressing through the cycle when zinc becomes limited, a stall in the S-phase can occur, which is associated with defective DNA synthesis and increased DNA damage. elifesciences.org This highlights zinc's role in maintaining genomic integrity during replication. elifesciences.org

Induction or Inhibition of Programmed Cell Death (e.g., Caspase-Dependent, p53-Mediated Mechanisms)

The role of zinc in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and concentration. Both zinc deficiency and excess can trigger apoptosis. nih.govnih.gov

Zinc deficiency is a known inducer of apoptosis in various cell types, including neurons. nih.govnih.gov This process often involves the p53 tumor suppressor protein and caspase enzymes, which are central executioners of apoptosis. alt.ac.uk In neuronal precursor cells, zinc deficiency leads to the phosphorylation of p53 and its translocation to the mitochondria. nih.govalt.ac.uk There, it interacts with pro-apoptotic proteins like BAX, leading to mitochondrial membrane disruption, the release of apoptosis-inducing factors, and subsequent activation of a caspase cascade, including caspases-3, -6, and -7. nih.govalt.ac.uk

Conversely, zinc can also inhibit apoptosis. It directly inactivates caspases, particularly executioner caspases like caspase-3 and caspase-7, through binding to their catalytic sites or allosteric sites. nih.gov This inhibitory action is a crucial mechanism for regulating programmed cell death. nih.gov The tumor suppressor protein p53 requires a zinc ion for its structural stability and DNA-binding activity; chelating this zinc ion can denature p53 and inhibit its ability to induce apoptosis. nih.govoncotarget.com Therefore, zinc availability is critical for p53-mediated apoptotic pathways. In some cancer cell models, zinc supplementation has been shown to promote apoptosis, suggesting a context-dependent role. d-nb.info For instance, in osteosarcoma cells, zinc treatment promoted apoptosis by activating the Wnt/β-catenin signaling pathway. d-nb.info

| Cellular Process | Model System | Effect of Zinc Status | Key Mediators Involved |

|---|---|---|---|

| Cell Cycle Progression | Mammalian Cells | Zinc deficiency induces quiescence or S-phase stall. elifesciences.org | Cyclins, CDKs, p21 elifesciences.orgresearchgate.net |

| Apoptosis (Deficiency) | Human Neuronal Precursor Cells (NT-2) | Induces apoptosis. nih.govalt.ac.uk | p53, BAX, Caspase-3, Caspase-7 nih.govalt.ac.uk |

| Apoptosis (Inhibition) | General Cell Models | Inhibits caspase activity directly. nih.gov | Caspase-3, Caspase-6, Caspase-7, Caspase-8 nih.gov |

| Apoptosis (Induction) | Osteosarcoma Cells | Promotes apoptosis. d-nb.info | Wnt-3a, β-catenin d-nb.info |

Antioxidant and Redox Homeostasis Regulation at the Cellular Level

Although zinc itself is a redox-inert metal, it is a crucial component of the cellular antioxidant defense system and plays a significant role in maintaining redox homeostasis. nih.govnih.gov Both an excess and a deficiency of zinc can lead to oxidative stress. nih.gov

Zinc's antioxidant functions are multifaceted. A primary mechanism is its role as a structural component of the antioxidant enzyme copper-zinc superoxide (B77818) dismutase (Cu/Zn-SOD), which is vital for detoxifying superoxide radicals. nih.govmdpi.com Zinc also helps stabilize cell membranes and protects protein sulfhydryl groups from oxidation. nih.gov

Furthermore, zinc can induce the expression of metallothioneins, which are cysteine-rich proteins that not only bind zinc but also effectively scavenge harmful hydroxyl radicals. nih.govnih.govmdpi.com Zinc also competes with redox-active metals like iron and copper for binding sites on proteins and membranes, thereby preventing these metals from catalyzing the formation of free radicals. frontiersin.org

| Antioxidant Mechanism | Key Molecular Components | Cellular Effect |

|---|---|---|

| Enzymatic Antioxidant Cofactor | Copper-Zinc Superoxide Dismutase (Cu/Zn-SOD) | Catalyzes the dismutation of superoxide radicals. nih.govmdpi.com |

| Induction of Protective Proteins | Metallothioneins | Sequesters zinc and scavenges hydroxyl radicals. nih.govmdpi.com |

| Competitive Inhibition | Iron (Fe), Copper (Cu) | Prevents redox-active metals from generating free radicals. frontiersin.org |

| Regulation of Antioxidant Synthesis | Glutathione (GSH), Glutamate-cysteine ligase | Supports the synthesis of the primary intracellular antioxidant. mdpi.com |

| Transcriptional Regulation | Nrf2 Transcription Factor | Upregulates expression of antioxidant defense genes. mdpi.comfrontiersin.org |

Influence on Cellular Oxidative Stress Responses

Zinc, a redox-inert metal, plays a significant role in mitigating cellular oxidative stress through various indirect mechanisms. While direct studies on zinc orotate's specific influence are part of a broader understanding of zinc's effects, the bioavailability of the zinc salt is a key factor in its efficacy. Organic zinc salts, such as zinc orotate, are considered to have good bioavailability. The antioxidant functions of zinc are multifaceted and include the catalytic action of copper/zinc-superoxide dismutase (Cu/Zn-SOD), the stabilization of cell membranes, the protection of protein sulfhydryl groups, and the induction of metallothioneins. mdpi.com

Metallothioneins are cysteine-rich proteins that can chelate heavy metals and scavenge free radicals, thus reducing oxidative damage. nih.gov Zinc is known to induce the synthesis of metallothionein, which in turn can sequester reactive oxygen species (ROS). nih.gov Furthermore, zinc can protect cells from oxidative damage by inhibiting the pro-oxidant enzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase. nih.gov

In vitro studies have shown that zinc deficiency can lead to increased oxidative stress. For example, in cultured human retinal pigment epithelial cells, zinc was found to upregulate the expression of glutamate-cysteine ligase, a key enzyme in the synthesis of the antioxidant glutathione, via the Nrf2-dependent pathway. nih.gov Conversely, both zinc deficiency and excess can lead to cellular oxidative stress, highlighting the importance of zinc homeostasis. mdpi.com In comparative in vitro toxicity studies on neuronal PC12 cells, zinc orotate was found to have moderate cytotoxicity compared to other zinc salts like zinc citrate (B86180) and zinc sulfate (B86663), which were the most toxic. nih.gov This suggests that the form of the zinc salt influences its cellular effects.

The following table summarizes the key mechanisms by which zinc influences cellular oxidative stress responses.

| Mechanism | Description | References |

| Enzyme Cofactor | Zinc is a crucial cofactor for antioxidant enzymes like Cu/Zn-superoxide dismutase (Cu/Zn-SOD), which catalyzes the dismutation of superoxide radicals. | mdpi.com |

| Membrane Stabilization | Zinc ions can bind to cell membranes, protecting them from oxidative damage and lipid peroxidation. | mdpi.com |

| Metallothionein Induction | Zinc induces the expression of metallothioneins, which are potent scavengers of reactive oxygen species. | mdpi.comnih.gov |

| Inhibition of Pro-oxidant Enzymes | Zinc can inhibit the activity of enzymes that generate ROS, such as NADPH oxidase. | nih.gov |

| Glutathione Synthesis | Zinc can enhance the synthesis of glutathione, a major intracellular antioxidant. | nih.gov |

Interaction with Thiol Redox Status of Proteins

Zinc plays a critical role in maintaining the thiol redox status of proteins, primarily by protecting sulfhydryl groups within cysteine residues from oxidation. mdpi.com Although zinc itself is redox-inert, its binding to these sulfur-containing groups helps to preserve the reduced state of the protein, which is often essential for its structure and function. ncats.io This interaction is crucial for a wide range of proteins, including enzymes and transcription factors that contain zinc-finger domains. mdpi.com

The binding of zinc to cysteine clusters can prevent the formation of intramolecular disulfide bonds, which could otherwise lead to conformational changes and loss of protein function. mdpi.com Oxidative stress, characterized by an increase in reactive oxygen and nitrogen species (e.g., H₂O₂, nitric oxide), can lead to the oxidation of these thiol groups and the subsequent release of zinc from the protein. biorxiv.org This release of zinc can act as a signaling event, transducing the redox signal within the cell. ncats.io

For instance, the protein Keap1, which regulates the antioxidant response element Nrf2, contains numerous reactive cysteine residues. Oxidation of these residues leads to a conformational change, the release of zinc ions, and the activation of Nrf2, which then initiates the transcription of antioxidant genes. researchgate.net In vitro studies on tubulin, a key cytoskeletal protein, have shown that zinc deficiency can lead to an increase in tubulin oligomers and higher protein cysteine oxidation, which can be prevented by treatment with reducing agents. conicet.gov.ar This indicates that a sufficient supply of zinc is necessary to protect critical protein thiols from oxidation. conicet.gov.ar

The table below details the interaction of zinc with the thiol redox status of proteins.

| Interaction | Significance | Key Proteins Involved | References |

| Protection of Sulfhydryl Groups | Prevents oxidation of cysteine residues, maintaining protein structure and function. | δ-aminolevulinate dehydratase, dihydroorotase, tubulin | mdpi.comconicet.gov.ar |

| Regulation of Enzyme Activity | Prevents the formation of inhibitory intramolecular disulfide bonds. | Various enzymes with cysteine-rich active sites | mdpi.com |

| Redox Signaling | Release of zinc from oxidized thiol groups acts as a cellular signal. | Metallothioneins, Keap1 | ncats.iobiorxiv.orgresearchgate.net |

| Zinc-Finger Proteins | Maintains the structural integrity of zinc-finger domains crucial for DNA binding. | Transcription factors | mdpi.com |

Neurobiological Effects in In Vitro Models

Studies on Neurogenesis and Neuronal Development

In vitro studies have established a critical role for zinc in neurogenesis and neuronal development. Zinc deficiency has been shown to inhibit the proliferation of neural precursor cells and can trigger apoptosis. mdpi.comnih.gov For example, in cultures of human NT-2 neuroblastoma cells, zinc deficiency was found to reduce cell proliferation. nih.gov This effect is partly mediated by the tumor suppressor p53, which, in response to zinc deficiency, translocates to the nucleus and induces cell cycle arrest. nih.gov

Conversely, adequate zinc levels are necessary for proper neuronal differentiation. A study investigating the effects of orotic acid and its derivatives on explant cultures of fetal hippocampus found that these compounds significantly stimulated neurogenesis. ncats.ioncats.io This suggests that the orotate moiety itself may contribute to the neurogenic effects. Zinc deficiency has also been shown to impair the dendritic differentiation of cerebellar cells in vitro. nih.gov

The following table summarizes findings from in vitro studies on the role of zinc in neurogenesis and neuronal development.

| In Vitro Model | Finding | Implication | References |

| Human NT-2 Neuroblastoma Cells | Zinc deficiency reduces proliferation and induces p53-mediated cell cycle arrest. | Zinc is essential for the proliferation of neuronal precursor cells. | nih.gov |

| Fetal Hippocampus Explant Cultures | Orotic acid and its derivatives (e.g., sodium orotate) stimulate neurogenesis. | The orotate component may have a direct positive effect on neuronal development. | ncats.ioncats.io |

| Human IMR-32 Neuroblastoma Cells | Zinc deficiency impairs proliferation and induces apoptosis. | Underscores the importance of zinc for neuronal cell survival and growth. | frontiersin.org |

| Rat Cortical Neurons | Zinc deficiency leads to decreased cell viability and increased apoptosis. | Highlights the role of zinc in maintaining the health of mature neurons. | nih.gov |

Pre Clinical Research Models and in Vitro Studies of Zinc Orotate

In Vitro Cell Culture Systems for Mechanistic Elucidation

The human-derived Caco-2 cell line is a widely utilized in vitro model for studying intestinal absorption, as it possesses many characteristics of small intestinal absorptive cells. nih.gov Studies using Caco-2 cells have been instrumental in elucidating the mechanisms of zinc uptake. Research has shown that zinc uptake from the apical (intestinal lumen) side of Caco-2 cell monolayers is a saturable process, indicating carrier-mediated transport, with a diffusional component at higher concentrations. nih.gov This apical uptake is generally not affected by metabolic inhibitors. nih.gov In contrast, zinc uptake from the basolateral (bloodstream) side is concentration-dependent and can be partially inhibited by substances like ouabain (B1677812) and vanadate, suggesting the involvement of the (Na-K)-ATPase pump. nih.gov

The Caco-2 model has also been used to compare the bioaccessibility of different zinc supplements. nih.gov These models are recognized by regulatory bodies like the FDA for their ability to predict drug absorption in humans. researchgate.net While specific studies focusing solely on the absorption kinetics of zinc orotate (B1227488) in Caco-2 cells are not extensively detailed in the available literature, the established use of this model for other zinc salts provides a clear framework for how such investigations would be conducted. nih.govmdpi.comnih.gov The model allows for the measurement of zinc transport across the cell monolayer, distinguishing between apical to basolateral (absorption) and basolateral to apical (secretion) movement. nih.gov

Table 1: Characteristics of Zinc Uptake in Caco-2 Cell Models

| Parameter | Apical Uptake | Basolateral Uptake | Reference |

|---|---|---|---|

| Mechanism | Saturable process (carrier-mediated) with a diffusional component | Concentration-dependent | nih.gov |

| Kinetics (Kt) | 41 µM | Not applicable | nih.gov |

| Kinetics (Vmax) | 0.3 nmols/cm²/10 min | Not applicable | nih.gov |

| Effect of Inhibitors | Not affected by metabolic inhibitors | Partially inhibited (30%) by ouabain and vanadate | nih.gov |

| Transport Direction | Transport across the monolayer is concentration-dependent | Transport from the basolateral side is >2-fold greater than apical transport | nih.gov |

The influence of zinc compounds, including the conceptual application for zinc orotate, has been investigated in various specialized cell lines to understand their effects on specific cellular processes.

Huh-7.5 Cells and Viral Replication: The human hepatoma cell line Huh-7.5 is highly permissive for Hepatitis C Virus (HCV) and Hepatitis E Virus (HEV) replication, making it a crucial model for virology research. brieflands.comcellosaurus.org Studies have demonstrated that zinc salts can inhibit the replication of HEV in Huh-7.5 cells expressing a subgenomic replicon. brieflands.com Specifically, zinc has been shown to inhibit HEV genotype 3 replication in vitro. brieflands.com The proposed mechanism involves the direct inhibition of the viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. nih.gov While these studies primarily used other zinc salts like zinc sulfate (B86663) and zinc acetate (B1210297), they establish a clear precedent for investigating the potential antiviral properties of zinc orotate in this cell system. brieflands.comnih.gov

HL-60 Cells and Gene Expression: The human promyelocytic leukemia cell line, HL-60, is a well-established model for studying myeloid differentiation and the regulation of gene expression. frontiersin.org Research has shown that cellular zinc homeostasis plays a regulatory role in the differentiation of HL-60 cells into monocytes. nih.gov For instance, a reduction in intracellular free zinc enhances the differentiation induced by 1α,25-dihydroxyvitamin D3. nih.gov Zinc deficiency has been shown to negatively affect the gene expression of cytokines like IL-2 and IFN-gamma in certain T-cell lines, while increasing the expression of TNF-alpha, IL-1 beta, and IL-8 in the HL-60 monocyte-macrophage cell line. researchgate.net Zinc also influences gene expression by regulating transcription factors such as NF-κB. mdpi.com These findings highlight the utility of the HL-60 cell line in dissecting the specific effects of zinc compounds on immune cell function and gene regulation.

Table 2: Application of Specific Cell Lines in Zinc Research

| Cell Line | Cell Type | Research Application | Key Findings Related to Zinc | Reference |

|---|---|---|---|---|

| Huh-7.5 | Human Hepatoma | Viral Replication Studies (HEV, HCV) | Zinc salts inhibit HEV replication, likely by targeting the viral RNA-dependent RNA polymerase. | brieflands.comcellosaurus.orgnih.gov |

| HL-60 | Human Promyelocytic Leukemia | Myeloid Differentiation, Gene Expression | Cellular zinc levels regulate monocyte differentiation and modulate the expression of inflammatory cytokines. | frontiersin.orgnih.govresearchgate.net |

The cytotoxic and apoptotic effects of zinc salts have been evaluated across a variety of cell lines. A comparative in vitro study on neuronal PC12 cells categorized zinc orotate as having moderate cytotoxicity, alongside zinc acetate, zinc chloride, and zinc gluconate. nih.gov In contrast, zinc citrate (B86180) and zinc sulfate were found to be the most toxic, while zinc histidinate showed low cytotoxicity. nih.gov This study also noted that at concentrations between 0.1 and 0.3 mM, most zinc salts, including zinc orotate, induced a significant decrease in glutathione (B108866) (GSH) and ATP levels, which preceded cell death. nih.gov The mode of cell death was found to be a mix of necrosis and apoptosis, depending on the salt type and concentration. nih.gov

In non-small-cell lung cancer (NSCLC) cell lines A549 (p53-wild-type) and H1299 (p53-null), zinc supplementation has been shown to reduce cell viability and increase apoptosis in a dose-dependent manner. dovepress.com These effects were observed to be more pronounced in the presence of a functional p53 protein. dovepress.com Furthermore, zinc can induce apoptosis in breast cancer cell lines, and its effects can be modulated by co-treatment with other compounds. mdpi.com The mechanisms underlying zinc-induced apoptosis often involve the generation of reactive oxygen species (ROS), mitochondrial pathway activation, and the regulation of apoptotic proteins like the Bcl-2 family. dovepress.comnih.gov

Table 3: Cytotoxicity Profile of Zinc Salts in PC12 Neuronal Cells

| Cytotoxicity Category | Zinc Salt(s) | Reference |

|---|---|---|

| High | Zinc-citrate, Zinc-sulphate | nih.gov |

| Moderate | Zinc-orotate, Zinc-acetate, Zinc-chloride, Zinc-gluconate | nih.gov |

| Low | Zinc-histidinate | nih.gov |

Investigation in Specific Cellular Contexts (e.g., Huh-7.5 cells for viral replication, HL-60 cells for gene expression)

In Silico and Computational Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein) to form a stable complex. nih.gov This method is valuable for understanding potential mechanisms of action and for drug design.

In the context of zinc compounds, molecular docking simulations have been employed to explore their interactions with specific biological targets. One study investigated the interaction of zinc acetate and zinc orotate with Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer. researchgate.netinnovareacademics.in The results indicated that both compounds could effectively dock with NF-κB. researchgate.netinnovareacademics.in Comparatively, zinc orotate demonstrated a lower binding energy and a greater number of interactions with the target protein than zinc acetate, suggesting it could be a more potent inhibitor of NF-κB. researchgate.netinnovareacademics.in The PyMol viewer analysis revealed that the zinc atom in both ligands interacted with the Arginine57 residue of NF-κB, highlighting the importance of the zinc ion in the interaction. innovareacademics.in

Table 4: Molecular Docking Results for Zinc Compounds with NF-κB

| Ligand | Binding Energy | Number of H-bond Interactions (AutoDock) | Key Interacting Residue | Potency Indication | Reference |

|---|---|---|---|---|---|

| Zinc acetate | Higher than Zinc orotate | 3 | Arginine57 | Effective | innovareacademics.in |

| Zinc orotate | Lower than Zinc acetate | 4 | Arginine57 | More potent inhibitor | researchgate.netinnovareacademics.in |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies focusing exclusively on zinc orotate are not prominently featured in the searched literature, the principles of QSAR are applicable to its analysis. Such studies would typically involve a series of orotic acid analogs or other zinc complexes to build a predictive model. The process involves calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) and correlating them with a measured biological activity, such as cytotoxicity or enzyme inhibition.

Although a direct QSAR analysis for zinc orotate was not found, related computational studies, such as the assessment of drug-like properties using servers like Molinspiration, have been performed. In the molecular docking study of zinc orotate and zinc acetate with NF-κB, both compounds were found to satisfy Lipinski's rule of five with zero violations, which is a rule of thumb to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans. researchgate.net This type of analysis is often a component of broader computational assessments that can include QSAR.

Molecular Docking Simulations for Ligand-Target Interactions

Animal Models for Systemic and Organ-Specific Research (excluding direct clinical outcomes)

Pre-clinical animal models are fundamental in elucidating the physiological and cellular impact of compounds like zinc orotate. These studies provide a controlled environment to investigate mechanisms of action, metabolic effects, and interactions with biological systems before any consideration for human trials. The following sections detail research findings from animal models focusing on the liver, antiviral activity, and immune system modulation.

Zinc is an essential trace element for the liver, playing critical roles in DNA synthesis, RNA transcription, cell division, and the function of numerous enzymes. nih.gov Altered zinc metabolism and deficiency are frequently observed in various liver diseases, and animal models have been instrumental in understanding the potential impact of zinc supplementation on liver health. nih.gov

In experimental models of alcoholic liver disease (ALD), zinc has been shown to protect the liver through several mechanisms, including stabilizing the gut barrier, reducing endotoxemia, decreasing the production of pro-inflammatory cytokines, lowering oxidative stress, and attenuating the apoptotic death of liver cells. nih.gov Furthermore, tissue concentrations of zinc have been demonstrated to be lower in animal models of liver disease. nih.gov A specific connection between the orotate component and liver processes was observed in studies of liver regeneration following partial hepatectomy in rats. These studies noted an increased incorporation of radiolabeled orotate into the liver's RNA fraction, suggesting a role in hepatic repair and synthesis. researchgate.net

More recent animal studies have explored zinc's role in non-alcoholic fatty liver disease (NAFLD), a condition often associated with zinc deficiency. mdpi.com One study utilized a mouse model where male C57BL/6J mice were fed a high-fat diet (HFD) for 12 weeks to induce NAFLD. mdpi.com Following the establishment of the disease, the mice were given zinc supplementation for an additional 8 weeks. The results from this specific model indicated that the 8-week zinc supplementation did not reverse the established NAFLD, showing no significant changes in glucose handling, plasma transaminases, liver steatosis, or the expression of relevant hepatic genes. mdpi.com This suggests that while zinc is crucial for liver function, its ability to reverse pre-existing, diet-induced liver damage may be limited under certain experimental conditions. mdpi.com

| Animal Model | Condition | Key Findings |

|---|---|---|

| Rats | Partial Hepatectomy (Liver Regeneration) | Observed an increase in ¹⁴C-orotate incorporation into the liver RNA fraction, indicating a role in hepatic synthesis during regeneration. researchgate.net |

| Mice (C57BL/6J) | High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) | Subsequent zinc supplementation for 8 weeks did not attenuate established NAFLD, with no significant improvement in steatosis or glucose metabolism. mdpi.com |

| Various Animal Models | Alcoholic Liver Disease (ALD) | Zinc supplementation was shown to block or attenuate liver damage by reducing oxidative stress, inflammation, and hepatocyte apoptosis. nih.gov |

The potential antiviral properties of zinc have been a subject of scientific inquiry, with in vitro studies providing a basis for further investigation in animal models. Research using human hepatoma cell (Huh7) cultures has shown that zinc salts can inhibit the replication of Hepatitis E Virus (HEV) genotypes 1 and 3. nih.gov The proposed mechanism is the direct inhibition of the virus's RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. nih.govfrontiersin.org These in vitro findings prompted studies in animal models to assess in vivo efficacy.

A key study investigated the antiviral effects of zinc in an animal model of acute HEV infection using immunocompetent rabbits. brieflands.com In this model, the rabbits were infected with HEV and subsequently treated. The research evaluated the effects of zinc monotherapy and a combination therapy of zinc with ribavirin (B1680618), a standard antiviral medication. brieflands.com

The results from the rabbit model showed that the combination of zinc and ribavirin did not lead to improved viral clearance when compared to ribavirin treatment alone. brieflands.com Furthermore, in the rabbits that received only zinc monotherapy, viral shedding continued throughout the experiment, similar to the control group. brieflands.com This indicates that under the conditions of this study, zinc did not enhance the antiviral effect of ribavirin and was not effective as a standalone agent in clearing acute HEV infection in this specific animal model. brieflands.com

| Animal Model | Virus | Intervention | Research Outcome |

|---|---|---|---|

| Immunocompetent Rabbits | Hepatitis E Virus (HEV) | Zinc Monotherapy | Did not improve viral clearance; fecal virus shedding continued throughout the experiment. brieflands.com |

| Immunocompetent Rabbits | Hepatitis E Virus (HEV) | Zinc + Ribavirin | Did not show improved viral clearance compared to ribavirin monotherapy. brieflands.com |

Zinc is fundamentally important for the proper development and function of the immune system, influencing both innate and adaptive immunity. oregonstate.edu Animal models have been crucial in defining the specific roles of zinc in modulating immune cells and responses.

Studies in various animal systems have demonstrated zinc's anti-inflammatory properties. In a mouse model of allergic inflammation, zinc was found to exert anti-inflammatory effects. frontiersin.org In swine, dietary supplementation with an organic form of zinc led to a reduction in the intestinal expression of the pro-inflammatory cytokine Interleukin-18 (IL-18). frontiersin.org

Zinc's influence on T-lymphocytes is particularly significant. Research in mice has shown that zinc treatment can inhibit the development of Th17 cells, which are involved in autoimmune responses, in models of experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA). nih.gov Zinc deficiency in mice has been shown to cause thymic atrophy and a significant reduction in T-cell production, an effect that was reversible with zinc supplementation. mdpi.com Even marginal zinc deficiency in mice can alter the expression of numerous genes related to T-cell function and decrease the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation. nih.gov

The effects of zinc extend to other immune cells as well. In rats, zinc deficiency was found to worsen inflammatory responses, leading to conditions such as hemolytic anemia and splenomegaly. frontiersin.org Studies in mice with a targeted disruption of the ZIP10 zinc transporter gene revealed impaired early B-cell development and antibody responses. nih.gov Furthermore, long-term dietary zinc deficiency in mice can alter hematopoiesis, causing a shift in the ratio of leukocyte subsets toward myeloid cells. nih.gov In broiler chickens, zinc supplementation was effective in reducing the heterophil to lymphocyte (H/L) ratio, which is a common indicator of physiological stress. animbiosci.org

| Animal Model | Focus of Study | Key Research Findings on Immune Modulation |

|---|---|---|

| Swine | Intestinal Inflammation | Dietary organic zinc reduced levels of the pro-inflammatory cytokine IL-18. frontiersin.org |

| Mice | Autoimmunity (EAE and CIA models) | Zinc treatment inhibited the development of pathogenic Th17 cells. nih.gov |

| Mice | T-Cell Development | Zinc deficiency inhibited T-cell production, an effect reversed by supplementation. mdpi.com Marginal deficiency decreased IL-2 production. nih.gov |

| Rats | Systemic Inflammation | Zinc deficiency exacerbated the inflammatory response, causing hemolytic anemia and splenomegaly. frontiersin.org |

| Mice (ZIP10 knockout) | B-Cell Development | Disruption of a key zinc transporter led to impaired B-cell development and antibody response. nih.gov |

| Broiler Chickens | Stress Response | Zinc supplementation reduced the heterophil/lymphocyte (H/L) ratio. animbiosci.org |

Non Biological Applications and Material Science Research

Utility as a Polymer Stabilizer

Zinc orotate (B1227488) has emerged as a noteworthy thermal stabilizer for polymeric materials, particularly for poly(vinyl chloride) (PVC). It offers an effective alternative to traditional stabilizers, demonstrating significant performance in preventing thermal degradation during processing.

Mechanisms of Thermal Stabilization in Polymeric Materials (e.g., Poly(Vinyl Chloride))

The thermal degradation of PVC is an autocatalytic process that occurs at processing temperatures (typically above 160-180°C), involving the release of hydrogen chloride (HCl) gas. frontiersin.orgmdpi.com This dehydrochlorination leads to the formation of conjugated polyene sequences in the polymer backbone, which causes severe discoloration (from yellow to black), and a deterioration of mechanical and electrical properties.

Zinc orotate mitigates this degradation through a multi-faceted mechanism:

HCl Absorption: The orotate anion in the zinc orotate structure is capable of absorbing the HCl released during the initial stages of PVC degradation. mdpi.comtandfonline.comresearchgate.netnitrr.ac.inneurotouch.co.nz This action neutralizes the acid, which would otherwise catalyze further degradation of the polymer.

Substitution of Labile Chlorine Atoms: The primary stabilization mechanism involves the substitution of unstable tertiary and allylic chlorine atoms present in the PVC chain. The orotate anion replaces these labile chlorines, which are the initiation sites for dehydrochlorination. mdpi.comtandfonline.comresearchgate.net This reaction interrupts the formation and growth of the color-inducing polyene sequences.

Postponing "Zinc Burning": A significant drawback of many zinc-based stabilizers, such as zinc stearate (B1226849), is a phenomenon known as "zinc burning." This occurs when the formed zinc chloride (ZnCl₂), a strong Lewis acid, vigorously catalyzes a rapid and catastrophic degradation of the PVC. tandfonline.com Research indicates that zinc orotate shows a noteworthy improvement by postponing this effect, providing a wider processing window and better long-term stability compared to zinc stearate. mdpi.comtandfonline.comresearchgate.netnitrr.ac.in The pyrimidine (B1678525) diketone structure within the orotic acid molecule is believed to play a key role in this enhanced stability. mdpi.comnitrr.ac.in

Synergistic Effects with Other Stabilizers

The performance of zinc orotate as a thermal stabilizer can be significantly enhanced when used in combination with other additives, a phenomenon known as synergism.

With Calcium Stearate (CaSt₂): Blending zinc orotate with calcium stearate creates a highly effective Ca/Zn stabilizer system. Studies have shown that combining these two compounds can markedly improve the long-term thermal stability of PVC. mdpi.comtandfonline.comresearchgate.netnitrr.ac.in An optimal performance has been reported at a CaSt₂ to zinc orotate mass ratio of 1.8:1.2. mdpi.comtandfonline.comresearchgate.netnitrr.ac.in In this system, the zinc orotate provides good initial color by replacing the labile chlorines, while the calcium stearate reacts with the generated ZnCl₂ to regenerate the zinc stabilizer and form harmless calcium chloride (CaCl₂), thus preventing "zinc burning" and providing long-term stability.

With Auxiliary Stabilizers: The synergistic effect is further amplified by adding co-stabilizers like polyols and β-dicarbonyl compounds to the CaSt₂/ZnOr₂ system.

Pentaerythritol (B129877) (PER): When pentaerythritol is added, it demonstrates a powerful synergistic effect with the CaSt₂/zinc orotate mixture. PER can chelate the ZnCl₂ formed during the process, preventing its catalytic activity. This combination significantly improves both the initial color (whiteness) and the long-term thermal stability of the PVC. mdpi.comtandfonline.comorcid.org

Dibenzoylmethane (B1670423) (DBM): The addition of dibenzoylmethane to the CaSt₂/zinc orotate system also shows a synergistic effect, although its primary contribution is to the long-term thermal stability rather than the initial color. mdpi.comtandfonline.comresearchgate.netorcid.org

The following table summarizes the thermal stability time for PVC formulations with different stabilizer systems, as determined by the Congo red test at 180°C.

| Stabilizer System | Composition (per 100 phr PVC) | Thermal Stability Time (minutes) |

| None | - | 7 |

| Zinc Stearate (ZnSt₂) | 3.0 phr | 25 |

| **Zinc Orotate (ZnOr₂) ** | 3.0 phr | 35 |

| CaSt₂/ZnSt₂ | 1.8 phr / 1.2 phr | 55 |

| CaSt₂/ZnOr₂ | 1.8 phr / 1.2 phr | 70 |

| CaSt₂/ZnOr₂/PER | 1.8 phr / 1.2 phr / 0.15 phr | 100 |

| CaSt₂/ZnOr₂/DBM | 1.8 phr / 1.2 phr / 0.15 phr | 95 |

This table is generated based on data presented in the study by Ye et al. (2019). mdpi.comtandfonline.comresearchgate.netnitrr.ac.in

Formation of Functional Coordination Materials

Zinc orotate serves as a valuable building block in crystal engineering and supramolecular chemistry for creating functional coordination materials. The orotate ligand offers multiple coordination sites (nitrogen atoms and carboxylate oxygen atoms), enabling the formation of diverse and complex architectures. researchgate.netresearchgate.net

Development of Hydrogels and Other Supramolecular Assemblies

The ability of zinc orotate to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a candidate for the self-assembly of supramolecular structures. tandfonline.comtandfonline.com

A notable example is the formation of a sonication-induced, bi-component hydrogel. tandfonline.comtandfonline.com In this system, a zinc(II)-orotate complex is mixed with melamine (B1676169) in an equimolar ratio in water. tandfonline.comtandfonline.com The process involves:

Supramolecular Complex Formation: Hydrogen bonding interactions between the zinc-orotate complex and melamine molecules lead to the formation of a supramolecular assembly. tandfonline.comtandfonline.com

Self-Assembly into Nanofibers: Upon sonication, these complexes self-assemble into J-aggregates, which then form short, helical nanofibers. tandfonline.comtandfonline.com

Hydrogel Network: These nanofibers create an entangled three-dimensional network that immobilizes water molecules, resulting in a stable hydrogel. tandfonline.comtandfonline.com

This resulting hydrogel exhibits smart material properties, such as thixotropy (shear-thinning) and stimuli-responsive behavior, where it can transition between a gel and a sol state. tandfonline.comtandfonline.com Such materials are of interest for a range of advanced applications.

Furthermore, research into zinc-orotate coordination polymers has shown they can form 1D, 2D, and 3D network architectures through hydrogen bonding and coordination links. researchgate.netresearchgate.net These structures often exhibit properties like photoluminescence, suggesting their potential use as photoactive materials. researchgate.net

Properties of Zinc Orotate in Material Composites

The primary and most extensively studied application of zinc orotate in a material composite is its role as a thermal stabilizer in PVC, as detailed in section 6.1. In this context, the incorporation of zinc orotate into the PVC matrix imparts crucial properties:

Enhanced Thermal Stability: As demonstrated by thermogravimetric analysis (TGA) and Congo red tests, PVC composites containing zinc orotate exhibit a higher degradation temperature and longer stability time compared to unstabilized PVC or PVC stabilized with zinc stearate. mdpi.comtandfonline.com

Improved Color Stability: Zinc orotate is effective at maintaining the initial whiteness of PVC during high-temperature processing and preventing the severe discoloration that characterizes thermal degradation. tandfonline.com

Prevention of "Zinc Burning": It significantly delays the rapid, autocatalytic degradation associated with the formation of ZnCl₂, a critical property for ensuring process safety and final product quality. tandfonline.comresearchgate.net

Beyond PVC, the formation of zinc-orotate coordination polymers and supramolecular assemblies provides a foundation for the future development of advanced composites. researchgate.net The inherent properties of these coordination materials, such as luminescence and structural integrity, could be harnessed by embedding them within other matrices to create functional composites for sensing, optical, or other specialized applications.

Advanced Research Frontiers and Unanswered Questions

Stable Isotope Tracer Studies for Zinc Orotate (B1227488) Fate and Metabolism

Stable isotope tracer techniques are powerful tools for dissecting the complex pathways of mineral metabolism in vivo. nih.govnih.gov By using non-radioactive isotopes of zinc, researchers can track the absorption, distribution, and excretion of zinc from zinc orotate without the limitations associated with radioactive tracers. taylorfrancis.comcdc.gov

Current Research and Unanswered Questions:

While the use of orotic acid as a carrier molecule is thought to enhance zinc uptake across cell membranes, the precise metabolic fate of the intact zinc orotate complex versus its dissociated components (zinc and orotic acid) remains an area of active investigation. google.comwalmart.com Stable isotope studies can help elucidate these pathways. For instance, by labeling the zinc component of zinc orotate with a stable isotope like 67Zn or 70Zn, researchers can trace its journey through the body. researchgate.netrsc.org

Key unanswered questions that can be addressed using this methodology include:

To what extent is zinc orotate absorbed as an intact molecule versus dissociating in the gastrointestinal tract?

What are the kinetics of zinc release from the orotate carrier within different tissues and subcellular compartments?

How does the metabolic fate of zinc from zinc orotate differ from other zinc salts like zinc gluconate or zinc sulfate (B86663)? google.com

What is the influence of dietary factors, such as phytates, on the absorption and metabolism of zinc from zinc orotate?

Methodological Approaches:

Dual-isotope tracer ratio methods, where one zinc isotope is administered orally (as zinc orotate) and another intravenously, can provide precise measurements of fractional zinc absorption. Combining these tracer studies with compartmental modeling allows for the estimation of the size of exchangeable zinc pools and the rates of zinc turnover in various tissues. nih.govresearchgate.net Laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) can be used to image the distribution of zinc isotopes within tissue sections, providing spatial information on zinc metabolism at a microscopic level. rsc.org

Comprehensive Characterization of Zinc Orotate Transport Across Biological Membranes

The ability of zinc orotate to deliver zinc to cells is fundamentally dependent on its transport across biological membranes. google.comwalmart.com Understanding the specific transporters involved and the mechanisms of transport is crucial for a complete picture of its biological activity.

Current Research and Unanswered Questions:

It has been proposed that orotic acid acts as a carrier for zinc, facilitating its transport across cell membranes. google.com However, the specific transport proteins that recognize and translocate the zinc orotate complex, or its individual components, are not fully characterized. Zinc transport in vertebrates is primarily mediated by two families of transporters: the Zrt- and Irt-like proteins (ZIP or SLC39A family) which move zinc into the cytoplasm, and the ZnT (or SLC30A family) transporters which move zinc out of the cytoplasm. mdpi.comnih.gov